Cas no 1270415-69-4 (2-(3-chloro-4-methoxyphenyl)azetidine)
2-(3-chloro-4-methoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-chloro-4-methoxyphenyl)azetidine
- AKOS006321062
- EN300-1982233
- 1270415-69-4
-
- Inchi: 1S/C10H12ClNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
- InChI Key: JJCPLZPYQROOQR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1CCN1)OC
Computed Properties
- Exact Mass: 197.0607417g/mol
- Monoisotopic Mass: 197.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 21.3Ų
2-(3-chloro-4-methoxyphenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982233-1g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-5g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-10g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-0.05g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-0.1g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-0.25g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-0.5g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-1.0g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1982233-2.5g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1982233-5.0g |
2-(3-chloro-4-methoxyphenyl)azetidine |
1270415-69-4 | 5g |
$3687.0 | 2023-06-04 |
2-(3-chloro-4-methoxyphenyl)azetidine Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-(3-chloro-4-methoxyphenyl)azetidine
2-(3-Chloro-4-Methoxyphenyl)Azetidine: A Comprehensive Overview
2-(3-Chloro-4-Methoxyphenyl)Azetidine (CAS No. 1270415-69-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the azetidine family, which are four-membered cyclic amines, and it incorporates a substituted phenyl group with specific substituents that confer unique chemical and biological properties. The azetidine ring is a key structural feature, known for its rigidity and potential to participate in various chemical reactions, making it a valuable scaffold in drug design.
The 3-chloro-4-methoxyphenyl substituent attached to the azetidine ring introduces additional complexity to the molecule. The chlorine atom at position 3 and the methoxy group at position 4 of the phenyl ring contribute to the compound's electronic properties, hydrophobicity, and potential for hydrogen bonding. These characteristics are crucial in determining the compound's behavior in biological systems, such as its ability to interact with proteins or traverse cellular membranes.
Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. For instance, researchers have explored the role of 2-(3-chloro-4-methoxyphenyl)azetidine as a potential lead compound for developing novel therapeutic agents. Its unique structure allows for modulation of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy and safety.
One area of active research involves the synthesis of azetidine derivatives with enhanced bioavailability. Scientists have developed innovative synthetic routes to construct 2-(3-chloro-4-methoxyphenyl)azetidine, including methods that utilize microwave-assisted synthesis or catalytic asymmetric synthesis. These advancements not only improve the efficiency of compound preparation but also pave the way for large-scale production, which is essential for preclinical and clinical testing.
In terms of biological activity, 2-(3-chloro-4-methoxyphenyl)azetidine has shown promise in several assays. For example, studies have demonstrated its ability to inhibit certain enzymes or modulate receptor activity, suggesting potential applications in treating conditions such as inflammation, neurodegenerative diseases, or cancer. However, further research is required to fully understand its mechanism of action and therapeutic potential.
The incorporation of chlorine and methoxy groups into the phenyl ring also influences the compound's stability and reactivity. These substituents can act as electron-withdrawing or electron-donating groups, respectively, altering the electronic environment around the azetidine ring. This modulation can enhance or suppress specific chemical reactivity pathways, making the compound versatile for various applications in organic synthesis.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-(3-chloro-4-methoxyphenyl)azetidine with high precision. These methods provide critical insights into the compound's molecular structure and purity, ensuring its reliability for subsequent studies.
In conclusion, 2-(3-chloro-4-methoxyphenyl)azetidine (CAS No. 1270415-69-4) represents a valuable molecule in contemporary chemical research. Its unique structure, derived from the combination of an azetidine ring and a substituted phenyl group, offers exciting possibilities for drug discovery and development. As research continues to unfold, this compound may unlock new avenues for addressing unmet medical needs across various therapeutic areas.
1270415-69-4 (2-(3-chloro-4-methoxyphenyl)azetidine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)